2-Fluoro-9-fluorenone-9-13C
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Overview
Description
2-Fluorofluoren-9-one is an organic compound with the molecular formula C13H7FO. It is a derivative of fluorenone, where a fluorine atom is substituted at the second position of the fluorenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorofluoren-9-one can be synthesized through several methods. One common approach involves the fluorination of fluorenone. This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of 2-Fluoro-9-fluorenone-9-13C may involve the oxidation of fluorene using an oxygen-containing gas as an oxidizing agent. This process can be catalyzed by a base and a phase transfer agent, such as a quaternary ammonium salt, to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorofluoren-9-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex fluorinated compounds.
Reduction: The carbonyl group can be reduced to form 2-fluorofluoren-9-ol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions
Major Products:
Oxidation: Formation of more oxidized fluorinated derivatives.
Reduction: Formation of 2-fluorofluoren-9-ol.
Substitution: Formation of various substituted fluorenone derivatives
Scientific Research Applications
2-Fluorofluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as organic semiconductors and fluorescent probes .
Mechanism of Action
The mechanism of action of 2-Fluoro-9-fluorenone-9-13C involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
9-Fluorenone: The parent compound without the fluorine substitution.
2,7-Dibromo-9-fluorenone: A brominated derivative with different reactivity and applications.
2,4-Difluoro-9-fluorenone: A difluorinated derivative with distinct chemical properties
Uniqueness: 2-Fluorofluoren-9-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects.
Properties
Molecular Formula |
C13H7FO |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-fluorofluoren-9-one |
InChI |
InChI=1S/C13H7FO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H/i13+1 |
InChI Key |
CNCFLCLXJBPMIR-KCKQSJSWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C([13C]2=O)C=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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